3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with the molecular formula C22H20N4OS2 and a molecular weight of 420.6 g/mol. This compound is part of the thienopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves multiple steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridinyl ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial activity against strains like E. coli, B. mycoides, and C.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the development of drugs targeting microbial infections.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound likely binds to bacterial enzymes or cell membranes, disrupting their function and leading to the inhibition of microbial growth . The exact molecular pathways and targets are still under investigation, but its antimicrobial properties are well-documented .
Comparison with Similar Compounds
Similar compounds in the thienopyridine family include:
Thienopyridine derivatives: These compounds share the thienopyridine core structure and exhibit similar biological activities.
Pyridine derivatives: Compounds like sulfapyridine also show antimicrobial properties and are used in various therapeutic applications.
What sets 3-amino-N-[2-(propylsulfanyl)phenyl]-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide apart is its unique combination of functional groups, which contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-amino-N-(2-propylsulfanylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-2-13-28-18-6-4-3-5-17(18)25-21(27)20-19(23)15-7-8-16(26-22(15)29-20)14-9-11-24-12-10-14/h3-12H,2,13,23H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMKHNUNNAQUSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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